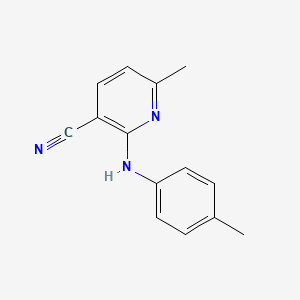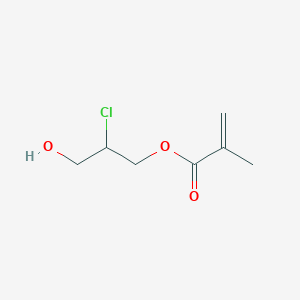
2-Chloro-3-hydroxypropyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-hydroxypropyl 2-methylprop-2-enoate, also known as 3-Chloro-2-hydroxypropyl methacrylate, is an organic compound with the molecular formula C7H11ClO3. It is a methacrylate ester that contains both a chloro and a hydroxy functional group. This compound is commonly used in the production of polymers and copolymers due to its ability to undergo free radical polymerization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-hydroxypropyl 2-methylprop-2-enoate typically involves the reaction of methacrylic acid with epichlorohydrin. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds through the formation of an intermediate glycidyl methacrylate, which then reacts with hydrochloric acid to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The product is typically purified by distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-hydroxypropyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Polymerization: The compound can undergo free radical polymerization to form homopolymers or copolymers.
Esterification: The hydroxy group can react with carboxylic acids to form esters.
Common Reagents and Conditions
Nucleophiles: Amines, thiols
Polymerization Initiators: Azobisisobutyronitrile (AIBN), benzoyl peroxide
Esterification Agents: Carboxylic acids, acid chlorides
Major Products
Polymers and Copolymers: Used in coatings, adhesives, and sealants
Substituted Derivatives: Used in the synthesis of pharmaceuticals and agrochemicals
Scientific Research Applications
2-Chloro-3-hydroxypropyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Utilized in the modification of biomolecules and the preparation of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and medical coatings.
Industry: Employed in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2-Chloro-3-hydroxypropyl 2-methylprop-2-enoate primarily involves its ability to undergo free radical polymerization. The compound’s methacrylate group can form radicals in the presence of initiators, leading to the formation of polymer chains. The chloro and hydroxy groups can participate in further chemical modifications, allowing for the synthesis of a wide range of functionalized polymers .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxypropyl methacrylate: Lacks the chloro group, making it less reactive in substitution reactions.
3-Chloro-2-hydroxypropyl acrylate: Similar structure but with an acrylate group instead of a methacrylate group, leading to different polymerization properties.
Uniqueness
2-Chloro-3-hydroxypropyl 2-methylprop-2-enoate is unique due to the presence of both chloro and hydroxy functional groups, which provide versatility in chemical reactions and polymerization processes. This dual functionality allows for the synthesis of a wide range of specialized polymers and copolymers with tailored properties .
Properties
CAS No. |
82397-85-1 |
|---|---|
Molecular Formula |
C7H11ClO3 |
Molecular Weight |
178.61 g/mol |
IUPAC Name |
(2-chloro-3-hydroxypropyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H11ClO3/c1-5(2)7(10)11-4-6(8)3-9/h6,9H,1,3-4H2,2H3 |
InChI Key |
JTMTVBCMZZJAKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC(CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


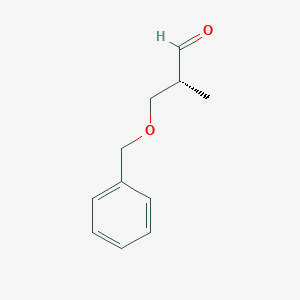

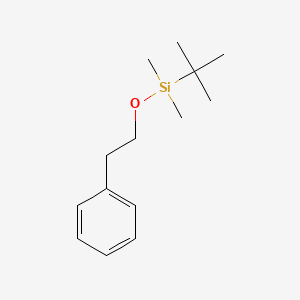
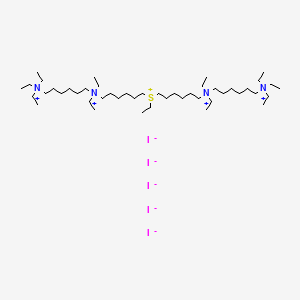

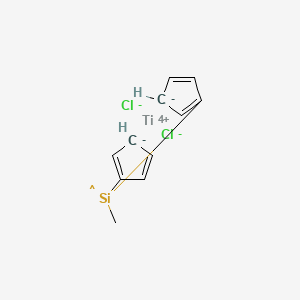
![[(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)methoxy](trimethyl)silane](/img/structure/B14431094.png)
![1,5-Dimethyl-6,7-dioxabicyclo[3.2.1]octane](/img/structure/B14431095.png)
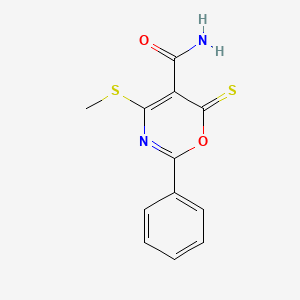


![4,5-Bis[(propan-2-yl)sulfanyl]-2H-1,3-dithiol-2-one](/img/structure/B14431121.png)
![1-Bromo-4-[(undec-10-en-1-yl)oxy]benzene](/img/structure/B14431144.png)
